N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8484954
InChI: InChI=1S/C19H18N4O5S/c1-27-17-12-16(21-19(22-17)28-2)23-29(25,26)15-10-8-14(9-11-15)20-18(24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24)(H,21,22,23)
SMILES: COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC
Molecular Formula: C19H18N4O5S
Molecular Weight: 414.4 g/mol

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

CAS No.:

Cat. No.: VC8484954

Molecular Formula: C19H18N4O5S

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide -

Specification

Molecular Formula C19H18N4O5S
Molecular Weight 414.4 g/mol
IUPAC Name N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Standard InChI InChI=1S/C19H18N4O5S/c1-27-17-12-16(21-19(22-17)28-2)23-29(25,26)15-10-8-14(9-11-15)20-18(24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24)(H,21,22,23)
Standard InChI Key QDVFUOGBDVZSPH-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC
Canonical SMILES COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC

Introduction

Structural Features

The structure of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide includes:

  • Benzamide Core: A central benzene ring attached to an amide group (-CONH2), which is known for its stability and biological compatibility.

  • Sulfamoyl Group: The sulfonamide group (-SO2NH-) is a well-known pharmacophore in drug design, often associated with antimicrobial and enzyme inhibitory activities.

  • Pyrimidine Derivative: The 2,6-dimethoxypyrimidine moiety enhances the compound's electron density, potentially improving binding affinity to nucleic acid or protein targets.

Synthesis Overview

While specific synthetic pathways for this compound are not provided in the search results, it can be inferred that its synthesis involves:

  • Formation of the Sulfamoyl Group: Reacting a suitable sulfonyl chloride with an amine precursor.

  • Amide Bond Formation: Coupling the benzoyl chloride derivative with an amine.

  • Pyrimidine Substitution: Introducing methoxy groups onto the pyrimidine ring via electrophilic substitution.

These steps typically involve standard organic synthesis techniques like condensation reactions and nucleophilic substitutions.

Potential as an Antimicrobial Agent

Sulfonamide derivatives are well-known for their antimicrobial properties due to their ability to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in microorganisms. The presence of a sulfamoyl group in this compound suggests similar activity.

Anticancer Potential

Compounds containing benzamide and pyrimidine moieties often exhibit anticancer properties by targeting enzymes like histone deacetylases (HDACs) or kinases involved in cell proliferation.

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies, particularly those involving nucleotide-binding enzymes due to the pyrimidine group's resemblance to nucleobases.

Research Findings

Although direct experimental data for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unavailable in the provided search results, related compounds have shown promising biological activities:

  • Antimicrobial Activity:

    • Sulfonamide derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

    • Minimum inhibitory concentrations (MIC) for similar compounds range between 1–5 µM against various bacterial strains.

  • Anticancer Activity:

    • Benzamide derivatives have been evaluated against human cancer cell lines such as HCT116 (colorectal carcinoma).

    • IC50 values for active analogs are often below 10 µM, indicating high potency compared to standard drugs like 5-Fluorouracil.

Data Table: Comparison with Related Compounds

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µM)
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]}benzamidePredicted AntimicrobialGram-positive/Gram-negative bacteriaLikely <5 µM
Benzamide Derivatives (General)AnticancerHCT116 (Colorectal Cancer)<10 µM
SulfonamidesEnzyme InhibitionDihydropteroate Synthase~1–10 µM

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